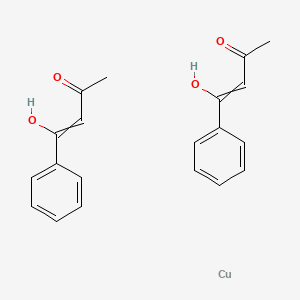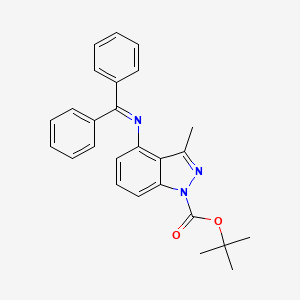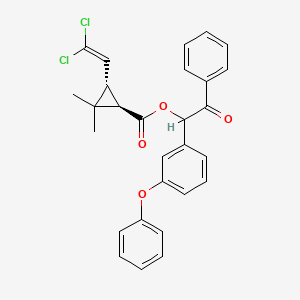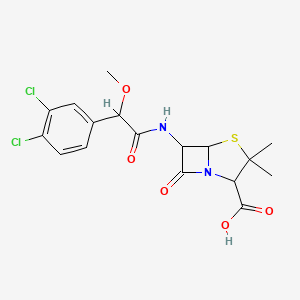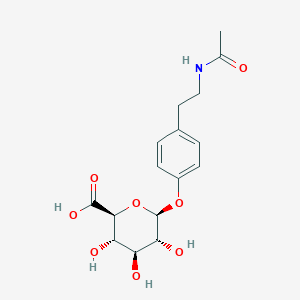
N-Acetyltyramine Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyltyramine Glucuronide is a metabolite derived from the neurotransmitter tyramine. This compound is found in the urine of infected individuals and has been studied for its diagnostic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyltyramine Glucuronide typically involves the acetylation of tyramine followed by glucuronidation. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine . The glucuronidation step involves the reaction of the acetylated tyramine with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes .
Industrial Production Methods
This may involve the use of bioreactors for the enzymatic glucuronidation step to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyltyramine Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the acetyl group.
Substitution: Substituted derivatives where the acetyl group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
N-Acetyltyramine Glucuronide has several scientific research applications:
Chemistry: Used as a standard in mass spectrometry for the identification and quantification of metabolites.
Biology: Studied as a biomarker for Onchocerca volvulus infection, aiding in the diagnosis of onchocerciasis.
Industry: Utilized in the development of diagnostic tools for neglected tropical diseases.
Mecanismo De Acción
The mechanism of action of N-Acetyltyramine Glucuronide involves its role as a metabolite of tyramine. Tyramine is acetylated to form N-Acetyltyramine, which is then glucuronidated to form this compound. This compound is excreted in the urine and serves as a biomarker for Onchocerca volvulus infection. The molecular targets and pathways involved include the enzymes responsible for acetylation and glucuronidation .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyltyramine: The precursor to N-Acetyltyramine Glucuronide, formed by the acetylation of tyramine.
Tyramine: A naturally occurring monoamine compound and trace amine derived from the amino acid tyrosine.
N-Acetyltyrosine: Another acetylated derivative of an amino acid, used in total parenteral nutrition.
Uniqueness
This compound is unique due to its specific role as a biomarker for Onchocerca volvulus infection. Unlike its precursors and similar compounds, it is specifically used in the diagnosis of onchocerciasis and has been studied extensively for this purpose .
Propiedades
Fórmula molecular |
C16H21NO8 |
|---|---|
Peso molecular |
355.34 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
Clave InChI |
DDAQSNRNVPNZJX-JHZZJYKESA-N |
SMILES isomérico |
CC(=O)NCCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canónico |
CC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



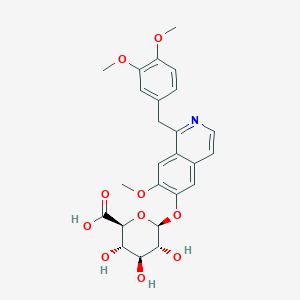
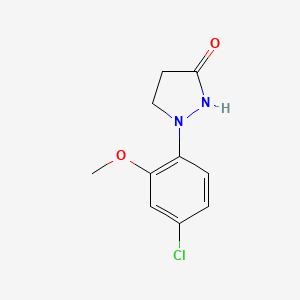

![Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B13850039.png)
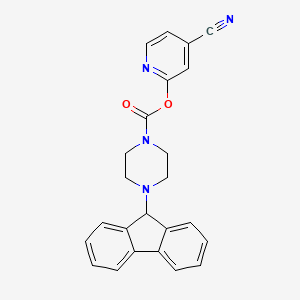
![(2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid](/img/structure/B13850052.png)
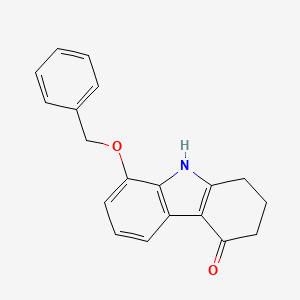
![tert-Butyl 6'-Bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13850069.png)
